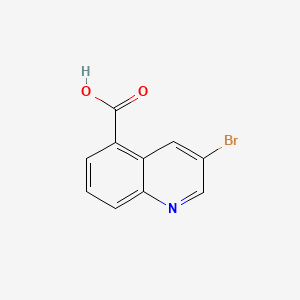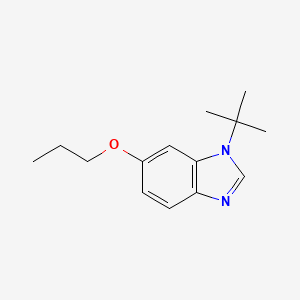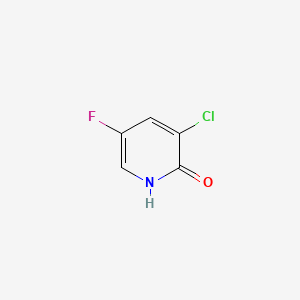
ジ-n-プロピルフタレート-d4
説明
Di-n-propyl phthalate-d4 is a phthalate metabolite of Di-n-butyl phthalate degradation with potential genotoxic effect . It is a phthalate ester that is the dipropyl ester of benzene-1,2-dicarboxylic acid . It is a natural product found in Eleutherococcus sessiliflorus .
Molecular Structure Analysis
The molecular formula of Di-n-propyl phthalate-d4 is C14H18O4 . The molecular weight is 254.31 g/mol . The InChI string is InChI=1S/C14H18O4/c1-3-9-17-13 (15)11-7-5-6-8-12 (11)14 (16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3 . The Canonical SMILES string is CCCOC (=O)C1=CC=CC=C1C (=O)OCCC .
Physical and Chemical Properties Analysis
Di-n-propyl phthalate-d4 is a colorless liquid . The density is 1.1±0.1 g/cm3 . The boiling point is 317.3±10.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.9±3.0 kJ/mol . The index of refraction is 1.503 . The molar refractivity is 68.3±0.3 cm3 . The topological polar surface area is 52.6 Ų . The polarizability is 27.1±0.5 10-24 cm3 . The molar volume is 231.2±3.0 cm3 .
科学的研究の応用
分析標準品
ジ-n-プロピルフタレート-d4は、さまざまな科学研究において分析標準品として使用されています . この化合物は、高速液体クロマトグラフィー(HPLC)やガスクロマトグラフィー(GC)などの技術に適しています .
可塑剤とポリマー添加剤
この化合物は、可塑剤とポリマー添加剤の製造に使用されます . 可塑剤は、材料に添加されて可塑性または柔軟性を高める物質です。ポリマー添加剤は、ポリマーに添加されてその特性を向上させる物質です。
化学試薬と有機中間体
This compoundは、化学試薬と有機中間体としても使用されます . 化学試薬は、化学反応を起こさせるために、または反応が発生したかどうかを調べるためにシステムに追加される物質または化合物です。有機中間体は、化学反応における反応物と生成物の間のステップで形成される化合物です。
環境汚染と毒性学的研究
This compoundを含むフタル酸エステルは、環境汚染と毒性効果が知られています . これらは、環境への影響と潜在的な健康リスクについてよく研究されています。
生態毒性リスク評価
この化合物は、生態毒性リスク評価で使用されます . これらの評価は、化学物質が生態系に与える可能性のある有害な影響を評価します。
免疫学的研究におけるアジュバント効果
This compoundなどの短いアルキル鎖を持つフタル酸エステルは、免疫学的研究においてアジュバント効果を持っています . これらは、これらの研究における特定の物質のトラフィックの強化に関連付けられています
作用機序
Target of Action
Di-n-propyl phthalate-d4 is a deuterium-labeled version of Dipropyl phthalate The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes require further investigation.
Biochemical Pathways
It is known that the compound interacts with its targets, potentially affecting various biochemical pathways . The specifics of these pathways and their downstream effects require further investigation.
Safety and Hazards
Di-n-propyl phthalate-d4 is moderately toxic by the intraperitoneal route . It has experimental reproductive effects . It is an irritant . It is combustible when exposed to heat and flame . When heated to decomposition, it emits acrid smoke and irritating fumes . It is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .
生化学分析
Biochemical Properties
Di-n-propyl phthalate-d4 plays a significant role in biochemical reactions, particularly in the study of phthalate metabolism and environmental contamination. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of monoesters and alcohols. These interactions are crucial for understanding the metabolic pathways and potential toxic effects of phthalates in biological systems .
Cellular Effects
Di-n-propyl phthalate-d4 has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that exposure to di-n-propyl phthalate-d4 can lead to changes in the expression of genes involved in detoxification and stress response pathways. Additionally, it can disrupt cellular metabolism by interfering with the normal function of mitochondria, leading to altered energy production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of di-n-propyl phthalate-d4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Di-n-propyl phthalate-d4 can bind to nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid metabolism and inflammation. This binding can lead to the activation or inhibition of these receptors, resulting in altered gene expression and subsequent changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of di-n-propyl phthalate-d4 can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that di-n-propyl phthalate-d4 is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various metabolites. Long-term exposure to di-n-propyl phthalate-d4 in in vitro and in vivo studies has been associated with persistent changes in cellular function, including altered gene expression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of di-n-propyl phthalate-d4 vary with different dosages in animal models. At low doses, di-n-propyl phthalate-d4 may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects. Studies have shown that high doses of di-n-propyl phthalate-d4 can cause reproductive toxicity, liver damage, and disruptions in endocrine function. These effects are dose-dependent, with higher doses leading to more severe outcomes .
Metabolic Pathways
Di-n-propyl phthalate-d4 is involved in several metabolic pathways, including those mediated by esterases and other enzymes. Upon entering the body, di-n-propyl phthalate-d4 is hydrolyzed by esterases to form monoesters and alcohols, which can further undergo oxidation and conjugation reactions. These metabolic pathways are essential for the detoxification and elimination of di-n-propyl phthalate-d4 from the body. Additionally, the presence of di-n-propyl phthalate-d4 can affect metabolic flux and metabolite levels, leading to changes in overall metabolic homeostasis .
Transport and Distribution
Di-n-propyl phthalate-d4 is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of di-n-propyl phthalate-d4 within tissues is influenced by its chemical properties, such as lipophilicity and molecular size, which determine its ability to penetrate cell membranes and accumulate in certain tissues .
Subcellular Localization
The subcellular localization of di-n-propyl phthalate-d4 is critical for its activity and function. Di-n-propyl phthalate-d4 can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interfere with mitochondrial function and energy production. Understanding the subcellular localization of di-n-propyl phthalate-d4 is essential for elucidating its mechanisms of action and potential toxic effects .
特性
IUPAC Name |
dipropyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHNKCZKNAJROC-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC)C(=O)OCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746775 | |
| Record name | Dipropyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-29-0 | |
| Record name | Dipropyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


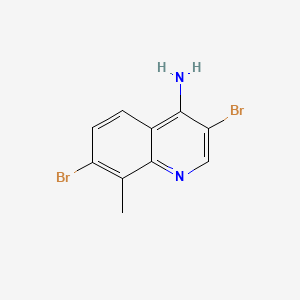
![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)
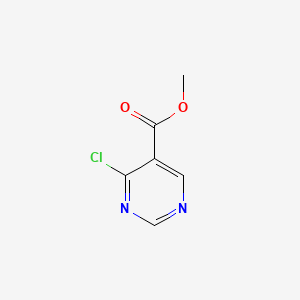
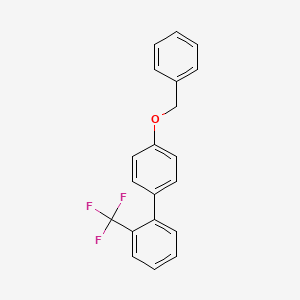
![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)

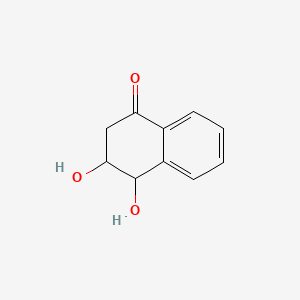
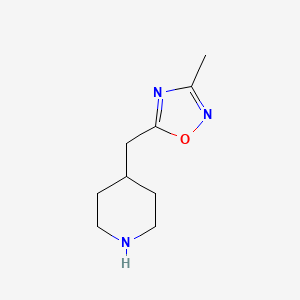

![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)
![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)
